1-(3-methoxynaphthalen-2-yl)-1H-imidazole
Description
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
CAS No. |
674309-81-0 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(3-methoxynaphthalen-2-yl)imidazole |
InChI |
InChI=1S/C14H12N2O/c1-17-14-9-12-5-3-2-4-11(12)8-13(14)16-7-6-15-10-16/h2-10H,1H3 |
InChI Key |
HDJQGQGNKJFUSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxynaphthalen-2-yl)-1H-imidazole typically involves the reaction of 3-methoxynaphthalene with imidazole under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), halogenated solvents
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Halogenated imidazole derivatives
Scientific Research Applications
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxynaphthalen-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-(3-Methoxynaphthalen-2-yl)ethanol: This compound has a similar naphthalene structure but differs in the functional group attached to the naphthalene ring.
2-Amino-4-(3-methoxynaphthalen-2-yl)-6-phenyl-4H-pyran-3-carbonitrile: This compound contains a naphthalene ring with additional functional groups, making it structurally more complex.
1-(3-Methoxynaphthalen-2-yl)prop-2-en-1-amine: This compound features a prop-2-en-1-amine group attached to the naphthalene ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the methoxy-naphthalene and imidazole rings, which imparts distinct chemical and biological properties.
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